5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline
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Overview
Description
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is a heterocyclic compound that features a fused ring system combining an imidazo[4,5-b]pyridine moiety with a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a versatile scaffold in drug design .
Mechanism of Action
Target of Action
The primary target of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport . Additionally, this compound has been evaluated as an antagonist of various biological receptors such as AT1 and AT2 , including angiotensin II .
Mode of Action
This compound interacts with its target, tubulin, by intercalating into dsDNA . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function . As an antagonist of angiotensin II receptors, it inhibits the binding of angiotensin II to its receptors, thereby blocking the physiological effects of angiotensin II .
Biochemical Pathways
The interaction of this compound with tubulin affects the microtubule dynamics within cells, which can lead to cell cycle arrest and apoptosis . By blocking angiotensin II receptors, it influences the renin-angiotensin system , a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
Due to the polar nature of the imidazole ring, it is suggested that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and migration .
Biochemical Analysis
Biochemical Properties
They can influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is not well-defined. Imidazopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine derivatives with quinoline-2-carbaldehyde, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the quinoline moiety.
Imidazo[4,5-c]pyridine: Another isomer with different biological activities.
Quinoline: Lacks the imidazo[4,5-b]pyridine ring but is structurally related.
Uniqueness
5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design, offering potential advantages in terms of binding affinity and selectivity for various biological targets .
Properties
IUPAC Name |
5-(1H-imidazo[4,5-b]pyridin-2-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-4-11(10-5-2-8-16-12(10)6-1)14-18-13-7-3-9-17-15(13)19-14/h1-9H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFVFXFSLBBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NC4=C(N3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.